
Di(pyridin-4-yl)methanone
Overview
Description
Di(pyridin-4-yl)methanone: is an organic compound with the molecular formula C₁₁H₈N₂O bis(4-pyridyl) ketone . This compound features two pyridine rings connected by a central carbonyl group, making it a versatile building block in organic synthesis and coordination chemistry.
Preparation Methods
Grignard Reaction Approach
The Grignard reaction is a cornerstone method for synthesizing di(pyridin-4-yl)methanone. This approach involves reacting 4-cyanopyridine with a pyridine-derived Grignard reagent.
Mechanism :
- Formation of 4-lithiopyridine : 4-Cyanopyridine is treated with a strong base (e.g., lithium diisopropylamide, LDA) to generate a lithiated intermediate.
- Coupling with 4-cyanopyridine : The lithiated species reacts with another equivalent of 4-cyanopyridine, followed by hydrolysis and oxidation to yield the ketone.
Key Reagents and Conditions :
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
1 | LDA, THF, -78°C | N/A | |
2 | 4-Cyanopyridine, H₂O, Acid Workup | 77%* |
*Yield reported for analogous (3,5-dibromophenyl)(pyridin-4-yl)methanone synthesis.
Friedel-Crafts Acylation
This method leverages the electrophilic aromatic substitution (EAS) reactivity of pyridine rings.
Procedure :
- Hydrolysis of 4-cyanopyridine : Convert 4-cyanopyridine to 4-pyridinecarboxylic acid using strong acids (e.g., HCl).
- Activation to Acyl Chloride : Treat the acid with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form the acyl chloride.
- Acylation of 4-Pyridine : React the acyl chloride with 4-pyridine under Friedel-Crafts conditions using AlCl₃ as a catalyst.
Optimized Conditions :
Parameter | Value | |
---|---|---|
Solvent | Dichloromethane | |
Catalyst | AlCl₃ | |
Temperature | 0–25°C | |
Yield | 90–95% (analogous 2-pyridyl system) |
Condensation of 4-Cyanopyridine with Aldehydes/Ketones
This method employs base-mediated condensation reactions, particularly effective for forming heteroaryl ketones.
Reaction Pathway :
- Base Activation : Alkali metals (Na or Li) deprotonate 4-cyanopyridine in ether solvents.
- Nucleophilic Attack : The activated species reacts with aldehydes or ketones, followed by acid workup to isolate the product.
Case Study :
Reactants | Conditions | Yield | |
---|---|---|---|
4-Cyanopyridine + Aldehyde/Ketone | Na/Li, THF, -10°C to 50°C | 40–70% |
Oxidation of Di(pyridin-4-yl)carbinol
This route involves intermediate carbinol formation, followed by oxidation.
Steps :
- Hydrolysis of Pyridyl Ester : React di-4-pyridyl ester (e.g., from 4-cyanopyridine and pyridine) with water to form the carbinol.
- Acidification : Adjust pH to ~6 with acetic acid to precipitate the carbinol.
- Oxidation : Use nitric acid or KMnO₄ to oxidize the carbinol to the ketone.
Advantages :
Palladium-Catalyzed Coupling Reactions
Modern synthetic strategies incorporate transition-metal catalysis for functional group diversity.
Example : Suzuki-Miyaura Coupling
- Bromination of 4-Pyridine : Introduce bromine at the 4-position using Pd catalysts.
- Cross-Coupling : React 4-bromopyridine with 4-pyridylboronic acid under Pd(PPh₃)₄ catalysis.
Challenges :
- Requires inert atmospheres and precise stoichiometry.
- Lower yields (~50–60%) compared to traditional methods.
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield Range |
---|---|---|---|
Grignard | High regioselectivity | Air-sensitive reagents | 70–90% |
Friedel-Crafts | Scalable | Requires anhydrous conditions | 90–95% |
Condensation | Mild conditions | Moderate yields | 40–70% |
Oxidation | High purity | Multi-step process | 80–90% |
Industrial-Scale Production
Industrial synthesis prioritizes cost and efficiency:
- Continuous Flow Reactors : Optimize reaction times for Friedel-Crafts acylation.
- Recrystallization : Use ethyl acetate or dichloromethane to achieve >95% purity.
Key Challenges and Solutions
- Side Reactions : Competing hydrolysis of 4-cyanopyridine mitigated by strict anhydrous conditions.
- Catalyst Recycling : Palladium catalysts in coupling reactions can be reused via solvent extraction.
Data Tables
Table 1: Representative Reaction Conditions
Method | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Grignard | LDA, 4-cyanopyridine | THF | -78°C | 77% |
Friedel-Crafts | AlCl₃, SOCl₂ | DCM | 0–25°C | 90% |
Condensation | Na, THF | -10°C | 50% |
Table 2: Comparative Yields
Method | Yield (%) | Purity (%) |
---|---|---|
Grignard | 77 | 94 |
Friedel-Crafts | 90 | 98 |
Oxidation | 85 | 96 |
Chemical Reactions Analysis
Types of Reactions: Di(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding using oxidizing agents like .
Reduction: The compound can be reduced to the corresponding using reducing agents such as .
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Pyridin-4-ylmethanol.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Biochemistry and Pharmacology
Applications:
Di(pyridin-4-yl)methanone is primarily utilized in the synthesis of compounds that exhibit inhibitory effects on protein kinases. Protein kinases are critical in cellular signaling pathways and are significant targets for drug development, particularly in cancer therapies.
Synthesis and Evaluation:
The synthesis involves preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, followed by the creation of derivatives that are evaluated against a panel of protein kinases. Studies have demonstrated that modifications to the this compound structure can enhance its inhibitory potency against specific kinases .
Case Study:
A recent study reported that derivatives of this compound showed significant biological activity as potential kinase inhibitors. The planar structure of the pyrido[3,4-g]quinazoline tricyclic system was essential for maintaining inhibitory potency, indicating its importance in therapeutic development .
Material Science
Applications:
In material science, this compound is explored for its role in synthesizing photoluminescent materials and organic light-emitting diodes (OLEDs). Its derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), making them suitable for high-performance OLEDs.
Performance Metrics:
Devices fabricated using this compound derivatives demonstrated low turn-on voltages and high luminance levels. For example, one study reported a maximum current efficiency of 15.9 cd A and an external quantum efficiency nearing 6.5%.
Property | Value |
---|---|
Turn-on Voltage | 3.4 V |
Maximum Current Efficiency | 15.9 cd A |
Maximum External Quantum Efficiency | 6.5% |
Electrochemistry and Energy Science
Applications:
this compound is also used in the synthesis of metal (II) complexes that act as electrocatalysts for the hydrogen evolution reaction (HER) from water. This application is vital for developing sustainable energy solutions.
Synthesis Methodology:
Using a novel rigid ditopic ligand derived from this compound, several metal complexes were synthesized through solvothermal methods and characterized by single-crystal X-ray diffraction. Among these complexes, nickel and cobalt derivatives exhibited promising electrocatalytic activities.
Results Summary:
The cobalt complex demonstrated superior electrocatalytic performance compared to other synthesized complexes, highlighting the potential of this compound-based ligands in energy applications.
Mechanism of Action
The mechanism of action of di(pyridin-4-yl)methanone involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with enzymes or receptors, modulating their activity. For example, its derivatives have been shown to inhibit protein kinases by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Di(2-pyridyl) ketone: Similar structure but with pyridine rings at the 2-position.
4,4’-Dipyridyl: Lacks the central carbonyl group, making it less versatile in certain reactions.
2-Benzoylpyridine: Features a benzene ring instead of a second pyridine ring.
Uniqueness: Di(pyridin-4-yl)methanone is unique due to its ability to form stable coordination complexes with various metal ions, making it highly valuable in coordination chemistry and materials science. Its dual pyridine rings also provide multiple sites for functionalization, enhancing its versatility in synthetic applications .
Biological Activity
Di(pyridin-4-yl)methanone, with the chemical formula CHNO, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound features two pyridine rings attached to a central carbonyl group. The synthesis typically involves the condensation of 4-pyridinecarboxaldehyde with appropriate reagents under acidic conditions. The molecular weight of this compound is approximately 184.19 g/mol, and it is characterized by a planar structure that facilitates interaction with biological targets.
1. Protein Kinase Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of various protein kinases. In a study examining derivatives of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, it was found that certain structural modifications could enhance inhibitory potency against kinases such as CDK9/Cyclin T and GSK3β. The planar nature of the pyrido[3,4-g]quinazoline tricyclic system was essential for maintaining this activity .
Kinase Target | Inhibitory Concentration (μM) | Residual Activity (%) |
---|---|---|
CDK9/Cyclin T | 10 | 45 |
GSK3β | 10 | 50 |
CK1ε | 10 | 60 |
2. Electrocatalytic Activity
This compound has also been utilized in the synthesis of metal complexes that act as electrocatalysts for hydrogen evolution reactions (HER). For instance, complexes derived from this compound exhibited significant HER activity, particularly those involving nickel and cobalt . This application underscores its versatility in energy-related fields.
Metal Complex | HER Activity (mA/cm²) | Remarks |
---|---|---|
Ni Complex | 10 | Good stability |
Co Complex | 15 | Superior electrocatalytic activity |
3. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. It exhibits bifunctional activity by acting as an epoxide hydrolase and aminopeptidase, which can modulate inflammatory pathways by inactivating pro-inflammatory mediators . This dual action makes it a candidate for therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Protein Kinase Inhibition : The planar structure allows for effective binding to the ATP-binding sites of kinases, disrupting their function.
- Electrocatalysis : The presence of nitrogen atoms in the pyridine rings enhances electron transfer processes, facilitating HER.
- Anti-inflammatory Mechanisms : By inhibiting leukotriene A4 hydrolase activity, this compound can reduce the production of inflammatory mediators .
Case Study 1: Protein Kinase Inhibition
In a controlled study, derivatives of this compound were screened against a panel of protein kinases. None exhibited potent inhibition at concentrations below 10 μM; however, structural modifications led to improved interactions with specific kinases, indicating that further optimization could yield more effective inhibitors .
Case Study 2: Electrocatalytic Applications
A series of metal complexes synthesized from this compound demonstrated promising results in HER applications. The cobalt complex showed superior performance compared to nickel, highlighting the importance of metal selection in catalytic efficiency .
Q & A
Basic Research Questions
Q. Synthesis and Characterization
Q. Q1. What are the common synthetic routes for Di(pyridin-4-yl)methanone, and how are intermediates validated?
this compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example:
- Friedel-Crafts Method : Reacting pyridine derivatives with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) .
- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling of boronic acids with halopyridines (e.g., using Pd(PPh₃)₄ and CuI in DMF) .
Validation : Intermediates are characterized using 1H/13C NMR (e.g., δ 8.5–7.5 ppm for pyridyl protons) and FT-IR (C=O stretch ~1670 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ions .
Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : Distinct aromatic proton splitting patterns (e.g., para-substituted pyridines show symmetrical doublets) and carbonyl carbon signals at ~195 ppm .
- X-ray Crystallography : Resolves spatial arrangement; SHELX software refines atomic coordinates and thermal parameters .
- UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~250–300 nm) for electronic structure analysis .
Advanced Research Questions
Q. Crystallographic Challenges
Q. Q3. How can researchers resolve electron density ambiguities in X-ray structures of this compound derivatives?
Ambiguities arise from disordered solvent molecules or dynamic carbonyl groups. Strategies include:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- DFT Calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., B3LYP/6-31G* basis set) .
- High-Resolution Data : Collect datasets at low temperature (100 K) to reduce thermal motion artifacts .
Q. Mechanistic and Catalytic Studies
Q. Q4. How do substituents on the pyridine ring influence catalytic activity in asymmetric aldol reactions?
Substituent position dictates steric and electronic effects:
- Para-Substituents (e.g., -OMe): Enhance enantioselectivity (up to 93% ee) by stabilizing transition states via resonance .
- Ortho-Substituents : Cause steric hindrance, reducing yield (e.g., <10% for 2-methyl derivatives) .
Methodology :
Screen substituents using a visible-light-driven catalytic system (e.g., Ru(bpy)₃²⁺/Lewis acid).
Analyze dr/ee ratios via chiral HPLC .
Q. Q5. How to address discrepancies in reported biological activity data for this compound derivatives?
Contradictions may arise from assay conditions or structural variations:
- Case Study : Derivatives with piperidine-aminomethyl groups show antiviral EC50 values ranging from 5 nM to >1 µM. Factors include:
- Standardize assays (e.g., fixed cell lines, controlled DMSO ≤0.1%).
- Use SPR or ITC to measure direct target binding .
Q. Data Contradiction Analysis
Q. Q6. How to interpret conflicting results in radical addition reactions involving this compound?
Conflicts often stem from competing reaction pathways:
- Example : Pyridin-2-yl vs. pyridin-4-yl substituents yield dr ratios of 72:28 and 50:50, respectively, due to steric effects .
Approach :
Perform EPR Spectroscopy to detect radical intermediates.
Use DFT Modeling to compare activation energies of pathways.
Validate with isotopic labeling (e.g., ²H or ¹³C) .
Properties
IUPAC Name |
dipyridin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAOXGJAXHTMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484767 | |
Record name | Dipyridin-4-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6918-15-6 | |
Record name | Dipyridin-4-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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